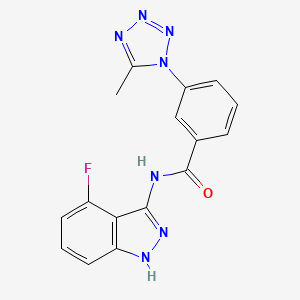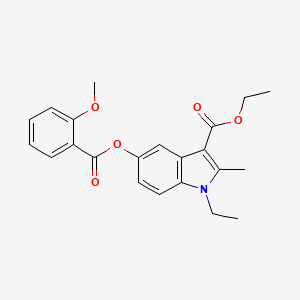![molecular formula C22H23N3O6S B12159886 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12159886.png)
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung enthält einen Morpholinring, eine Sulfonylgruppe und eine Isoindol-Einheit, was sie für Forscher in Chemie, Biologie und Medizin interessant macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamid umfasst in der Regel mehrere Schritte:
Bildung des Morpholin-Derivats: Das Ausgangsmaterial, 2,6-Dimethylmorpholin, wird mit einem Sulfonylchlorid-Derivat umgesetzt, um die Sulfonylgruppe einzuführen.
Kupplung mit Phenyl-Derivat: Das sulfonierte Morpholin wird dann durch eine nucleophile Substitutionsreaktion mit einem Phenyl-Derivat gekoppelt.
Einführung der Isoindol-Einheit:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von automatisierten Reaktoren, kontinuierlicher Strömungschemie und strenger Reinigungstechniken wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Morpholinring, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können auf die Sulfonylgruppe abzielen und diese in ein Sulfid umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Brom oder Salpetersäure unter kontrollierten Bedingungen.
Hauptprodukte
Oxidation: N-Oxid-Derivate.
Reduktion: Sulfid-Derivate.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie in der organischen Synthese wertvoll macht.
Biologie
In der biologischen Forschung kann die Verbindung aufgrund ihrer Fähigkeit, stabile Komplexe mit biologischen Makromolekülen zu bilden, verwendet werden, um Enzym-Wechselwirkungen und Proteinbindung zu untersuchen.
Medizin
Potenzielle medizinische Anwendungen umfassen ihre Verwendung als Leitverbindung in der Medikamentenentwicklung, insbesondere für die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren, die an Krankheitspfaden beteiligt sind.
Industrie
In der Industrie kann die Verbindung aufgrund ihrer Stabilität und Reaktivität bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamid seine Wirkung entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonylgruppe kann starke Wasserstoffbrückenbindungen bilden, während die Isoindol-Einheit an π-π-Stacking-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds, while the isoindoline moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamid
- N-(4-{[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamid aufgrund des Vorhandenseins der Isoindol-Einheit einzigartig, die zusätzliche Stellen für Wechselwirkungen und Funktionalisierung bietet. Dies macht sie besonders vielseitig für Anwendungen in der Medikamentenentwicklung und Materialwissenschaft.
Eigenschaften
Molekularformel |
C22H23N3O6S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C22H23N3O6S/c1-14-11-24(12-15(2)31-14)32(29,30)17-9-7-16(8-10-17)23-20(26)13-25-21(27)18-5-3-4-6-19(18)22(25)28/h3-10,14-15H,11-13H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
UNVOMBNCEWWMTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B12159804.png)

![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide](/img/structure/B12159818.png)
methanolate](/img/structure/B12159828.png)
![N'-[(Z)-furan-2-ylmethylidene]-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B12159842.png)


![ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)
![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)
![methyl 2-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159858.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)

![4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12159870.png)
![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)
